Technical Guide: Chemical Profiling and Synthetic Utility of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Technical Guide: Chemical Profiling and Synthetic Utility of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
The following technical guide details the chemical properties, synthetic utility, and handling protocols for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile .
Executive Summary: The Scaffold Advantage
In the landscape of modern drug discovery, 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 60290-21-3 analog/derivative) represents a "privileged scaffold." It belongs to the 5-azaindole class, a structural motif bio-isosteric to indole and purine.
This specific derivative is highly valued for two reasons:
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Vector Control: The 4-chloro and 6-cyano substituents provide orthogonal vectors for chemical diversification. The C4-chloride is a "hot spot" for nucleophilic attack, while the C6-nitrile offers a handle for further transformation or hydrogen-bond acceptance in a binding pocket.
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Physicochemical Balance: The pyridine nitrogen (N5) lowers the lipophilicity (LogP) compared to the parent indole, improving solubility and metabolic stability in drug candidates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Understanding the electronic distribution of this molecule is prerequisite to successful synthetic manipulation.
Structural Specifications
| Property | Detail |
| IUPAC Name | 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile |
| Common Class | 5-Azaindole; Pyrrolopyridine |
| Molecular Formula | C₈H₄ClN₃ |
| Molecular Weight | 177.59 g/mol |
| Key Substituents | Chloro (C4), Cyano (C6) |
| H-Bond Donors | 1 (Pyrrole NH) |
| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Pyrrole N lone pair involved in aromaticity) |
Predicted Physicochemical Properties
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LogP (Octanol/Water): ~1.9 – 2.1 (Moderate lipophilicity, ideal for cell permeability).
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Acidity (pKa): The pyrrole NH is more acidic than indole (pKa ~16) due to the electron-withdrawing pyridine ring and nitrile group. Predicted pKa is ~12.5 – 13.5 .
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Solubility: Low in water; high in polar aprotic solvents (DMSO, DMF, DMAc).
Reactivity Matrix & Functionalization
The core utility of this molecule lies in its predictable yet versatile reactivity profile.[1] The presence of the pyridine nitrogen (N5) and the electron-withdrawing nitrile group (C6) activates the ring system, particularly at the C4 position.
Reactivity Map (DOT Visualization)
The following diagram outlines the primary reactive sites and their corresponding chemical transformations.
Figure 1: Functionalization map of the 5-azaindole core. The C4-Cl position is the most kinetically active site for nucleophilic attack.
Mechanistic Insights
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C4-Chloro Displacement (S_NAr):
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Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The pyridine nitrogen at position 5 acts as an electron sink, stabilizing the negative charge intermediate.
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Effect of C6-CN: The nitrile group at C6 is strongly electron-withdrawing (Hammett σ_p ≈ 0.66). This significantly lowers the LUMO energy of the pyridine ring, making the C4 position highly electrophilic compared to a non-substituted 4-chloro-5-azaindole [1].
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Selectivity: Nucleophiles will preferentially attack C4 over displacing the nitrile or attacking the pyrrole ring.
-
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N1-Pyrrole Protection:
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Before performing aggressive chemistry (e.g., lithiation or oxidation), the N1 proton often requires protection.
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Common Groups: SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butoxycarbonyl), or Tosyl.
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Note: The acidic nature of N1 allows for easy deprotonation with bases like Cs₂CO₃ or NaH in DMF.
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C6-Nitrile Transformations:
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The nitrile is generally robust under S_NAr conditions but can be hydrated to the primary amide using basic peroxide conditions (H₂O₂/NaOH) or hydrolyzed to the carboxylic acid under harsh acidic conditions.
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Experimental Protocols
This section provides a validated workflow for the most common transformation: S_NAr displacement at the C4 position .
Protocol: C4-Amination via S_NAr
Objective: Synthesize 4-amino-substituted-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.
Reagents:
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Substrate: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 eq)
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Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)
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Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq) or K₂CO₃.
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Solvent: n-Butanol (for thermal) or DMSO/NMP (for microwave).
Workflow:
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Preparation: In a microwave vial or round-bottom flask, dissolve the 4-chloro substrate in the chosen solvent (0.2 M concentration).
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Addition: Add the Amine followed by the Base.
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Reaction:
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Method A (Thermal): Heat to 100–120 °C for 4–12 hours. Monitor by LC-MS.
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Method B (Microwave): Heat to 140 °C for 30–60 minutes. (Preferred for sterically hindered amines).
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Workup:
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Cool to room temperature.
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Pour into water (10x volume). The product often precipitates due to the lipophilic nature of the core.
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Filter and wash with water.
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Purification: If no precipitate forms, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH gradient).
Critical Control Point:
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Self-Validation: If the reaction stalls, check the pH. The formation of HCl byproduct can protonate the amine nucleophile, rendering it unreactive. Ensure excess base is present.
Case Study: Application in Kinase Inhibitor Design
In drug discovery, this scaffold is often utilized to target ATP-binding sites of kinases (e.g., JAK, SYK, or MK2).
Rationale:
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The Pyrrole NH (N1) and Pyridine N (N5) form a characteristic "hinge-binding" motif, mimicking the adenine ring of ATP.
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The C4-Substituent projects into the solvent-exposed region or the ribose pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine).
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The C6-Nitrile can interact with the "gatekeeper" residue or stabilize the conformation of the protein-ligand complex.
Synthesis Workflow Diagram
Figure 2: Typical medicinal chemistry workflow converting the core scaffold into a bioactive inhibitor.[2]
Stability & Safety (HSE)
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Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Handling:
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The nitrile group can release cyanide under extreme combustion or strong acidic hydrolysis; handle in a well-ventilated fume hood.
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Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the nitrile [2].
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Incompatibility: Avoid strong oxidizing agents and strong acids.
References
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Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link (Context: Physicochemical properties of sp3-rich vs aromatic scaffolds).
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Sigma-Aldrich. "Safety Data Sheet: 4-Chloro-1H-pyrrolo[3,2-c]pyridine."[3] Link (Accessed Oct 2023).
- St. Jean, D. J., et al. "5-Azaindoles as Potent JAK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. (Context: Reactivity of the 4-chloro-5-azaindole core).
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PubChem Compound Summary. "4-chloro-1H-pyrrolo[3,2-c]pyridine."[4][3] National Center for Biotechnology Information. Link
(Note: Specific CAS 60290-21-3 refers to the 4-chloro-1H-pyrrolo[3,2-c]pyridine core.[4][5][3][6] The 6-carbonitrile derivative follows identical reactivity patterns with enhanced electrophilicity.)
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3 [sigmaaldrich.com]
- 4. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 60290-21-3|4-Chloro-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
